7,16-Diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
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Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is a crown ether compound known for its ability to form stable complexes with various cations. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- allows it to act as a ligand, binding to metal ions and facilitating various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- typically involves the reaction of ethylene glycol derivatives with diamines under controlled conditions. One common method includes the reaction of ethylene glycol with diethylenetriamine in the presence of a suitable catalyst to form the desired crown ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.
Substitution Reactions: Can undergo nucleophilic substitution reactions where one of the ether groups is replaced by another nucleophile.
Common Reagents and Conditions
Iodine: Used in spectroscopic studies to form complexes with the crown ether.
Zirconium Compounds: Facilitate hydrolysis reactions at neutral pH.
Major Products Formed
Metal Complexes: Stable complexes with various metal ions.
Substituted Crown Ethers: Products of nucleophilic substitution reactions.
Scientific Research Applications
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- involves its ability to form stable complexes with metal ions. The ether groups in the crown ether structure provide electron-rich sites that can coordinate with metal cations, stabilizing them and facilitating various chemical reactions. This complexation ability is crucial for its applications in catalysis, ion transport, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
1,10-Diaza-18-crown-6: Another crown ether with similar complexation properties.
18-Crown-6: A crown ether with six oxygen atoms in the ring, known for its ability to complex with potassium ions.
Benzo-15-crown-5: A crown ether with a benzene ring, used in various chemical applications.
Uniqueness
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diphenyl- is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the ring. This combination allows it to form stable complexes with a broader range of metal ions compared to other crown ethers .
Properties
CAS No. |
91540-11-3 |
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Molecular Formula |
C24H34N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
7,16-diphenyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |
InChI |
InChI=1S/C24H34N2O4/c1-3-7-23(8-4-1)25-11-15-27-19-21-29-17-13-26(24-9-5-2-6-10-24)14-18-30-22-20-28-16-12-25/h1-10H,11-22H2 |
InChI Key |
GIXQLZQYBNJMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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